Cas no 3613-07-8 (1H-Indole-5-carboxaldehyde,3-methyl-)

1H-Indole-5-carboxaldehyde,3-methyl- is a versatile heterocyclic compound featuring an indole core substituted with a formyl group at the 5-position and a methyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The aldehyde functionality allows for further derivatization through condensation or reduction reactions, while the methyl group enhances stability and influences reactivity. Its well-defined molecular framework is advantageous for constructing complex indole-based scaffolds. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
1H-Indole-5-carboxaldehyde,3-methyl- structure
3613-07-8 structure
Product Name:1H-Indole-5-carboxaldehyde,3-methyl-
CAS No:3613-07-8
MF:C10H9NO
MW:159.184562444687
CID:296071
PubChem ID:22485678
Update Time:2025-05-20

1H-Indole-5-carboxaldehyde,3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-carboxaldehyde,3-methyl-
    • Indole-5-carboxaldehyde,3-methyl- (7CI,8CI); 3-Methyl-1H-indole-5-carboxaldehyde
    • EN300-7813797
    • Z1198726192
    • AT29770
    • 3-methyl-1H-indole-5-carbaldehyde
    • 3613-07-8
    • AKOS006371239
    • SCHEMBL5784762
    • SDFTVVRLUIUGNC-UHFFFAOYSA-N
    • Inchi: 1S/C10H9NO/c1-7-5-11-10-3-2-8(6-12)4-9(7)10/h2-6,11H,1H3
    • InChI Key: SDFTVVRLUIUGNC-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC2=C(C=1)C(C)=CN2

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.9A^2

Experimental Properties

  • PSA: 32.86

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Additional information on 1H-Indole-5-carboxaldehyde,3-methyl-

Recent Advances in the Study of 1H-Indole-5-carboxaldehyde,3-methyl- (CAS: 3613-07-8) in Chemical Biology and Pharmaceutical Research

The compound 1H-Indole-5-carboxaldehyde,3-methyl- (CAS: 3613-07-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde, characterized by its indole core structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.

One of the most notable advancements in the study of 1H-Indole-5-carboxaldehyde,3-methyl- is its role in the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases. Researchers have successfully utilized this compound to design and synthesize selective kinase inhibitors with improved efficacy and reduced off-target effects. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the binding interactions of these inhibitors with their target kinases, paving the way for optimized drug candidates.

In addition to its applications in kinase inhibition, 1H-Indole-5-carboxaldehyde,3-methyl- has shown promise in antimicrobial research. Recent studies have demonstrated its utility as a precursor for the synthesis of novel antimicrobial agents with activity against drug-resistant bacterial strains. The compound's ability to undergo various chemical modifications allows for the generation of diverse derivatives, each with unique pharmacological properties. This flexibility is particularly valuable in addressing the growing challenge of antimicrobial resistance (AMR).

Another exciting development involves the use of 1H-Indole-5-carboxaldehyde,3-methyl- in the design of fluorescent probes for biological imaging. The indole scaffold's inherent fluorescence properties, combined with the aldehyde functional group's reactivity, enable the creation of probes that can selectively label and track biomolecules in live cells. These probes have been instrumental in advancing our understanding of cellular processes and disease mechanisms, offering new tools for diagnostic and therapeutic applications.

Despite these promising findings, challenges remain in the optimization of 1H-Indole-5-carboxaldehyde,3-methyl--based compounds for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further research. However, the compound's versatility and the recent strides in synthetic and medicinal chemistry suggest a bright future for its applications in drug development. Continued exploration of its chemical space and biological activities is expected to yield even more innovative solutions for unmet medical needs.

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